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Abstract
This document provides a detailed protocol for the synthesis of 4-Methoxy-N-methylaniline
hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The

synthesis is achieved through a two-step process commencing with the reductive amination of

p-anisidine with formaldehyde to yield 4-Methoxy-N-methylaniline. The subsequent conversion

of the free base to its hydrochloride salt is also described. This protocol offers a straightforward

and efficient method for the preparation of this compound, with comprehensive characterization

data provided.

Introduction
4-Methoxy-N-methylaniline serves as a key building block in the synthesis of various organic

molecules, including pharmaceuticals and dyes. Its hydrochloride salt offers improved stability

and handling properties compared to the free base. The presented protocol is based on the

well-established reductive amination reaction, a versatile and widely used method for the

formation of carbon-nitrogen bonds.

Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b168326?utm_src=pdf-interest
https://www.benchchem.com/product/b168326?utm_src=pdf-body
https://www.benchchem.com/product/b168326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
4-Methoxy-N-methylaniline
(Free Base)

4-Methoxy-N-methylaniline
Hydrochloride

Molecular Formula C₈H₁₁NO C₈H₁₂ClNO

Molecular Weight 137.18 g/mol 173.64 g/mol [1]

CAS Number 5961-59-1 10541-33-0[1]

Appearance
White to grey-brown low

melting crystalline mass
Off-white to pale yellow solid

Melting Point 33-36 °C[2]

Not explicitly available,

expected to be higher than the

free base

Boiling Point 135-136 °C at 19 mmHg Not applicable

Purity >98% >97%[3]

Experimental Protocol
Part 1: Synthesis of 4-Methoxy-N-methylaniline
This procedure details the reductive amination of p-anisidine with formaldehyde using sodium

borohydride as the reducing agent.

Materials:

p-Anisidine

Formaldehyde (37% solution in water)

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexanes and Ethyl acetate for column chromatography

Procedure:

To a solution of p-anisidine (1.0 eq) in methanol, formaldehyde (1.2 eq, 37% aqueous

solution) is added at room temperature.

The reaction mixture is stirred for 1 hour at room temperature to facilitate the formation of the

intermediate imine.

The flask is then cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-

wise over 30 minutes, ensuring the temperature remains below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 12-16 hours.

The reaction is quenched by the slow addition of water. The methanol is then removed under

reduced pressure using a rotary evaporator.

The aqueous residue is extracted three times with dichloromethane.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution, followed by brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated to yield the crude 4-Methoxy-N-methylaniline.

The crude product is purified by column chromatography on silica gel, eluting with a gradient

of hexanes and ethyl acetate to afford the pure product as an oil or low melting solid.[4]

Part 2: Synthesis of 4-Methoxy-N-methylaniline
Hydrochloride
This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

4-Methoxy-N-methylaniline (from Part 1)

Anhydrous diethyl ether (Et₂O)

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Round-bottom flask

Magnetic stirrer

Buchner funnel and filter paper

Procedure:

The purified 4-Methoxy-N-methylaniline (1.0 eq) is dissolved in anhydrous diethyl ether.

The solution is cooled in an ice bath.

A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise with stirring.

A precipitate will form upon addition of the HCl solution.
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The mixture is stirred in the ice bath for 30 minutes.

The solid product is collected by vacuum filtration using a Buchner funnel.

The collected solid is washed with a small amount of cold, anhydrous diethyl ether.

The product is dried under vacuum to yield 4-Methoxy-N-methylaniline hydrochloride as a

solid.

Characterization Data of 4-Methoxy-N-methylaniline
(Free Base)

Technique Data

¹H NMR

(400 MHz, CDCl₃) δ 6.82 (d, J = 8.7 Hz, 2H),

6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s,

3H).[4]

¹³C NMR
(101 MHz, CDCl₃) δ 152.13, 143.75, 114.96,

113.67, 55.89, 31.63.[4]

GC-MS (m/z) 137.08 (calculated for C₈H₁₁NO: 137.10).[4]

Synthesis Workflow

Part 1: Synthesis of 4-Methoxy-N-methylaniline

Part 2: Hydrochloride Salt Formation
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Caption: Synthetic workflow for 4-Methoxy-N-methylaniline hydrochloride.
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Caption: Logical steps in the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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